3-Methyl-1H-pyrrolo[2,3-C]pyridine
Description
Significance of the Pyrrolo[2,3-c]pyridine (6-Azaindole) Core in Chemical Biology and Medicinal Chemistry
The pyrrolo[2,3-c]pyridine, or 6-azaindole (B1212597), core is a privileged structure in medicinal chemistry and drug discovery. nih.gov Its significance stems from its ability to act as a bioisostere of indole (B1671886) and purine (B94841) systems, which are ubiquitous in biologically active molecules. nih.gov The introduction of a nitrogen atom into the indole scaffold can modulate key physicochemical properties such as solubility, lipophilicity, and pKa, which in turn can influence a compound's pharmacokinetic and pharmacodynamic profile. nih.gov
Derivatives of the 6-azaindole core have demonstrated a remarkable versatility as pharmacophores, finding application in the development of a wide range of therapeutic agents. dntb.gov.uanbuv.gov.uadoaj.org They are particularly prominent as kinase inhibitors, where the nitrogen atom in the pyridine (B92270) ring can form crucial hydrogen bond interactions within the ATP binding site of kinases. nih.govnih.gov Beyond kinase inhibition, pyrrolo[2,3-c]pyridines have been investigated as antiproliferative agents and potential treatments for diseases like cancer and Alzheimer's disease. dntb.gov.uanbuv.gov.uadoaj.org The discovery of their potential as reversible LSD1 inhibitors has further expanded their therapeutic horizons. acs.org
The synthetic accessibility and the potential for diverse functionalization of the 6-azaindole scaffold have also contributed to its widespread use in drug discovery programs. nih.govnbuv.gov.ua
Overview of Isomeric Pyrrolopyridine Systems in Drug Discovery
The pyrrolopyridine system exists in six isomeric forms, each defined by the position of the nitrogen atom in the pyridine ring and the fusion pattern with the pyrrole (B145914) ring. mdpi.com These isomers, often referred to as azaindoles, include 4-azaindole, 5-azaindole, 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine), as well as pyrrolo[3,2-b]pyridine and pyrrolo[3,2-c]pyridine. nih.govmdpi.com
Each isomer possesses distinct physicochemical properties, leading to different biological activities and therapeutic applications. nih.gov For instance, while all azaindole isomers have been explored as kinase inhibitors, the 7-azaindole moiety has appeared in a relatively larger number of biologically active molecules compared to the other isomers. nih.gov The introduction of a nitrogen atom in place of a CH group can enhance aqueous solubility and lead to more favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net
The diverse biological activities of pyrrolopyridine isomers are extensive and include:
Anticancer: Derivatives of various isomers have shown potent antiproliferative activity against numerous cancer cell lines. nih.govnih.govacs.org
Antiviral: Certain pyrrolopyridine-containing compounds have demonstrated antiviral effects. researchgate.netresearchgate.net
Antimicrobial: The scaffold has been a focus in the discovery of new antimicrobial agents. researchgate.netresearchgate.net
Anti-inflammatory: Some derivatives have exhibited anti-inflammatory properties. nih.gov
The choice of a specific pyrrolopyridine isomer is a critical aspect of drug design, allowing medicinal chemists to fine-tune the properties of a lead compound to achieve the desired therapeutic effect.
Historical Context and Evolution of Research on 3-Methyl-1H-pyrrolo[2,3-C]pyridine Analogues
The exploration of azaindole chemistry has a rich history, with early synthetic methods laying the groundwork for the development of more complex derivatives. The synthesis of the pyrrolo[2,3-b]pyridine system, for example, was investigated through modifications of the Madelung and Fischer indole syntheses. rsc.org
Research into this compound analogues has evolved significantly over time. Initial studies likely focused on fundamental synthesis and characterization. More recently, the focus has shifted towards the incorporation of this specific scaffold into more complex molecules with defined biological targets. For instance, research on pyrrolo[3,4-c]pyridine derivatives has shown that a methyl group at certain positions can improve metabolic stability. nih.gov The development of facile methods for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones has further enabled the exploration of this scaffold. enamine.net
A notable recent development is the discovery of pyrrolo[2,3-c]pyridines as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target in cancer therapy. acs.org This highlights the ongoing evolution of research, moving from broad explorations of the scaffold to the rational design of highly specific and potent inhibitors for defined therapeutic targets.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCPRMCFZLOAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612152 | |
| Record name | 3-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-95-6 | |
| Record name | 3-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methyl 1h Pyrrolo 2,3 C Pyridine and Its Derivatives
Annulation Strategies for Constructing the Pyrrolo[2,3-C]pyridine Ring System
The assembly of the bicyclic pyrrolo[2,3-c]pyridine system can be achieved through several strategic approaches, primarily categorized by the sequence of ring formation. These strategies include the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core, the formation of the pyridine ring onto a pyrrole precursor, or the simultaneous construction of both rings.
Formation of the Pyrrole Nucleus onto the Pyridine Cycle
A prevalent and versatile method for constructing the pyrrole ring onto a pyridine backbone is the Bartoli reaction. This approach typically involves the reaction of a substituted 2-halopyridine with a vinyl Grignard reagent to form the pyrrolo[2,3-c]pyridine core. The use of 2-halogen-3-nitropyridines as starting materials is common, providing a reliable route to the 6-azaindole (B1212597) framework. For instance, the reaction of a 2-chloro-3-nitropyridine (B167233) derivative with vinyl magnesium bromide in THF can yield the corresponding pyrrolopyridine. This method's adaptability allows for the synthesis of various substituted pyrrolo[2,3-c]pyridines, including 2-alkyl and 2,3-dialkyl derivatives.
Another significant strategy for forming the pyrrole ring is through a Sonogashira coupling reaction followed by cyclization. This involves the palladium-catalyzed coupling of a terminal alkyne with a suitably functionalized pyridine, such as tert-butyl (4-iodopyridin-3-yl)carbamate. The subsequent intramolecular cyclization of the resulting alkyne-substituted pyridine derivative, often induced by heating, leads to the formation of the pyrrolo[2,3-c]pyridine ring system.
Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azides presents another pathway to construct highly functionalized 6-azaindoles.
Formation of the Pyridine Nucleus onto the Pyrrole Cycle
The construction of the pyridine ring onto a pre-existing pyrrole nucleus is another key synthetic strategy. The Pictet-Spengler reaction is a classic and widely used method in this category, particularly for the synthesis of tetrahydro-β-carbolines, which are structurally related to pyrrolo[2,3-c]pyridines. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization.
Furthermore, intramolecular cyclization of polysubstituted pyrroles can lead to the formation of the fused pyridine ring. For example, a highly functionalized pyrrolo[2,3-c]pyridine can be obtained from the intramolecular cyclization of a polysubstituted pyrrole derived from the reaction of ethyl 1H-pyrrole-3-carboxylate and N-Ts-glycine.
Synchronous Ring Formation Approaches
Synchronous or one-pot multi-component reactions offer an efficient approach to the pyrrolo[2,3-c]pyridine scaffold where both the pyrrole and pyridine rings are constructed in a single operational sequence. These strategies are highly valued for their atom economy and procedural simplicity. For instance, a three-component reaction involving a β-enamino imide, an aromatic aldehyde, and a malononitrile (B47326) derivative can be employed for the convenient construction of the pyrrolo[3,4-b]pyridine skeleton, a related isomer.
Functionalization and Regioselective Derivatization of the Pyrrolo[2,3-C]pyridine Core
Once the pyrrolo[2,3-c]pyridine nucleus is formed, its further functionalization is crucial for developing a diverse range of derivatives. Regioselective derivatization allows for the precise introduction of various substituents at specific positions of the heterocyclic core.
Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrrolo[2,3-c]pyridines. The Sonogashira coupling, in particular, is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, can be applied to halogenated pyrrolo[2,3-c]pyridines to introduce alkynyl substituents. The reaction conditions are generally mild, often proceeding at room temperature.
Acylation and Substitution Reactions at Specific Ring Positions
The functionalization of the 3-Methyl-1H-pyrrolo[2,3-C]pyridine scaffold through acylation and substitution is dictated by the electronic nature of the fused bicyclic system. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, while the pyridine ring is electron-deficient, complicating such reactions.
Standard Friedel-Crafts acylation is often challenging on pyridinic systems because the Lewis acid catalyst coordinates with the pyridine nitrogen, further deactivating the ring towards electrophilic attack. youtube.com Moreover, acylation can occur first at the pyrrole nitrogen. youtube.com Consequently, alternative strategies are employed for the regioselective acylation of the 6-azaindole core.
One effective strategy involves the metalation of the ring followed by quenching with an acylating agent. For instance, the dilithiation of 3-amino-4-picoline with sec-BuLi at room temperature, followed by condensation with carboxylic esters, provides a direct, one-step route to a variety of 2-substituted 6-azaindoles in good yields. nih.gov Another powerful technique is the "anionic Fries rearrangement," also known as the "pyrrole dance," where N-acylpyrroles rearrange to form 2-aroylpyrroles under the influence of a strong base like LiN(SiMe3)2. nsf.gov Radical acylations, using acyl radicals generated from various precursors, also offer a viable pathway to introduce acyl groups onto the electron-deficient pyridine ring system. youtube.com
Substitution reactions, such as halogenation, also show regioselectivity. Electrophilic substitution reactions on the parent 1H-pyrrolo[2,3-b]pyridine, a related isomer, occur predominantly at the 3-position of the electron-rich pyrrole ring. rsc.org For the pyridine moiety, direct halogenation can require harsh conditions. However, modern methods allow for more selective functionalization. A recently developed process for pyridines involves a temporary ring-opening to form reactive Zincke imine intermediates, which then undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closing. chemrxiv.org
The table below summarizes various substitution reactions and their regioselectivity on the azaindole scaffold.
| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Compound Class | Reference(s) |
| Acylation (via lithiation) | 1. sec-BuLi; 2. Carboxylic Ester | C-2 | 6-Azaindole | nih.gov |
| Acylation (Anionic Rearrangement) | LiN(SiMe3)2, Toluene (B28343), 100 °C | C-2 | N-Acylpyrrole | nsf.gov |
| Halogenation (via Zincke Imine) | Zincke salt formation, Halogen source | C-3 (on pyridine) | Pyridine | chemrxiv.org |
| Nitration/Bromination | Standard electrophilic conditions | C-3 | 1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Carbamoyl Group "Dance" | 1. LDA/Electrophile; 2. ClCONR2 (cat.) | C-6 then C-2 | 7-Azaindole (B17877) | nih.gov |
Chemoenzymatic and Asymmetric Synthetic Approaches to Chiral Pyrrolo[2,3-C]pyridine Analogues
The production of single-enantiomer drugs is crucial in the pharmaceutical industry, as biological activities are intrinsically linked to stereochemistry. nih.govnih.gov Chemoenzymatic and asymmetric syntheses offer powerful tools to create chiral analogues of this compound with precise stereocontrol.
Chemoenzymatic synthesis utilizes the high selectivity of enzymes to perform specific chemical transformations. nih.gov Enzymes operate under mild conditions of temperature and pressure, which minimizes issues like racemization and rearrangement that can occur in traditional chemical processes. nih.gov For example, the reductive amination of α-keto acids using amino acid dehydrogenases is a highly effective method for producing chiral amino acids, often with cofactor regeneration systems to improve economic efficiency. nih.gov Similarly, engineered enzymes, such as cytochrome P450 variants, can catalyze reactions not seen in nature, like the enantioselective nih.govnih.gov-Stevens rearrangement of aziridines to produce chiral azetidines with exceptional stereocontrol. researchgate.net These biocatalytic principles can be applied to produce chiral derivatives of the pyrrolopyridine core, for instance, by enzymatic reduction of a ketone on a side chain to a chiral alcohol or through the asymmetric functionalization of the ring itself.
Asymmetric synthesis employs chiral catalysts or auxiliaries to guide a reaction towards the formation of one enantiomer over the other. A notable example is the Lewis acid-catalyzed asymmetric Friedel-Crafts alkylation of pyrroles. nih.gov In one reported system, a chiral ligand complexed with a zinc salt (Zn(OTf)2) effectively catalyzed the alkylation of pyrrole with 2-enoyl-pyridine N-oxides, yielding products with high yields and excellent enantioselectivities (up to 96% ee). nih.gov The N-H group of the pyrrole was found to be crucial for directing the attack orientation and achieving high stereocontrol. nih.gov Other asymmetric strategies include the use of chiral phosphoric acids to catalyze enantioselective selenocyclization reactions on related indole (B1671886) derivatives, demonstrating the versatility of chiral catalysts in complex heterocyclic synthesis. nih.gov
The table below highlights key features of these advanced synthetic approaches.
| Approach | Method | Key Features | Example Application (Analogous Systems) | Reference(s) |
| Chemoenzymatic | Enzymatic Reduction | High enantioselectivity (>95% e.e.), mild reaction conditions, potential for enzyme immobilization and reuse. | Reduction of ethyl-5-oxohexanoate to (S)-5-hydroxyhexanoate using Pichia methanolica. | nih.gov |
| Chemoenzymatic | Engineered Enzyme Catalysis | "New-to-nature" reactivity, exceptional stereocontrol (e.g., 99:1 er), overrides competing side reactions. | nih.govnih.gov-Stevens rearrangement of aziridines to azetidines using an engineered cytochrome P450. | researchgate.net |
| Asymmetric | Chiral Lewis Acid Catalysis | High yields and enantioselectivities (up to 96% ee), can be performed in aqueous media, scalable. | Friedel-Crafts alkylation of pyrrole with 2-enoyl-pyridine N-oxides using a chiral ligand/Zn(OTf)2 complex. | nih.gov |
| Asymmetric | Chiral Brønsted Acid Catalysis | Catalyzes enantioselective cyclizations, creates complex chiral heterocyclic structures. | Enantioselective selenocyclization of indole derivatives using chiral phosphoric acid. | nih.gov |
Scalable Synthesis and Process Chemistry Considerations for this compound Production
Translating a synthetic route from a laboratory bench to large-scale industrial production requires careful consideration of process chemistry to ensure safety, efficiency, cost-effectiveness, and reproducibility. Many classical indole formation methods are not directly applicable or give poor yields for azaindoles due to the electron-deficient nature of the pyridine ring. acs.org Therefore, developing robust and scalable synthetic processes is critical.
A key aspect of scalable synthesis is the development of straightforward methodologies that avoid harsh reagents or conditions and can be performed in standard industrial reactors. An efficient, metal-free, and scalable process was developed for the synthesis of 5-nitro-7-azaindole, a key intermediate for anticancer compounds. acs.org This process, involving the cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine, was successfully demonstrated on a multi-kilogram scale, proving its industrial applicability. acs.org Similarly, a scalable synthesis for 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been reported starting from 3-amino-4-methylpyridines. chemrxiv.org
Process chemistry considerations for the production of this compound would involve:
Starting Material Selection: Cost, availability, and safety of precursors like substituted pyridines.
Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and throughput while minimizing energy consumption and side-product formation.
Catalyst Choice: Preference for inexpensive, non-toxic, and easily removable catalysts. Metal-free routes are often advantageous. acs.org
Solvent and Reagent Use: Minimizing the use of hazardous or environmentally harmful solvents and reagents.
Purification: Developing purification methods suitable for large quantities, such as crystallization or distillation, over chromatographic methods which are less practical at scale.
Process Safety: Thorough evaluation of reaction thermodynamics, potential for runaway reactions, and safe handling of all materials.
The following table outlines typical parameters considered during the development of a scalable chemical process, drawing an analogy from a reported large-scale azaindole synthesis. acs.org
| Parameter | Laboratory Scale | Process Scale Consideration | Example Goal/Metric |
| Starting Materials | High purity, small quantity | Cost, availability, supplier reliability, handling safety | Use of commercially available and inexpensive precursors like 3-methyl-5-nitro-pyridin-2-ylamine. acs.org |
| Catalyst | Precious metal catalysts (e.g., Palladium) | Cost, toxicity, removal from final product, catalyst lifetime | Development of a metal-free cycloisomerization process to avoid heavy metal contamination and cost. acs.org |
| Temperature | Wide range, including cryogenic | Energy cost, reactor capability, safety (exotherms) | Maintain reaction temperature within standard reactor limits (e.g., < 100 °C). |
| Solvent | Often chlorinated solvents (e.g., DCM) | Environmental impact (EHS), cost, recovery/recycling | Use of greener solvents like toluene or performing reactions neat. |
| Yield & Purity | Often optimized for highest yield | Consistency, reproducibility, minimizing impurities | Achieve consistent yield and high purity on a multi-kilogram scale. acs.org |
| Workup/Purification | Chromatography | Crystallization, distillation, filtration | Isolate product via filtration and washing to simplify the process and reduce solvent waste. |
Elucidation of Biological Activities and Pharmacological Modulations of 3 Methyl 1h Pyrrolo 2,3 C Pyridine Derivatives
Antineoplastic and Antiproliferative Potentials
Derivatives based on the pyrrolopyridine core have demonstrated significant antineoplastic and antiproliferative effects. These biological activities are primarily achieved through the targeted inhibition of specific protein kinases that are crucial for the growth and survival of cancer cells. By interfering with these key signaling nodes, these compounds can halt the cell cycle, induce apoptosis, and prevent tumor progression.
Kinase Inhibition Mechanisms
The therapeutic potential of pyrrolopyridine derivatives is rooted in their ability to act as potent and often selective inhibitors of various protein kinases. The specific nature of the substitutions on the core scaffold dictates the binding affinity and selectivity towards different kinase targets.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. oncotherapy.co.jp Aberrant activation of this pathway, through gene amplification, fusions, or mutations, is a known driver in a multitude of cancers, making FGFRs an attractive target for therapeutic intervention. researchgate.netmedchemexpress.com
Researchers have developed a series of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Through structural optimization, compound 4h was identified as a highly potent pan-FGFR inhibitor. It demonstrated significant activity against FGFR1, FGFR2, and FGFR3, with substantially higher potency for FGFR1 compared to the initial lead compound. researchgate.net In cellular assays, compound 4h effectively inhibited the proliferation of breast cancer cells and also suppressed their migration and invasion. medchemexpress.com
Inhibitory Activity of Compound 4h Against FGFR Isoforms
| Target Kinase | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex that plays a crucial role in regulating transcription. It has been identified as a key oncogene, particularly in colorectal cancer, where it influences the WNT/β-catenin signaling pathway. nih.govresearchgate.net
A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent and selective type II CDK8 inhibitor. nih.govresearchgate.net This compound exhibited a strong inhibitory effect on CDK8 kinase activity. nih.govresearchgate.net Mechanistic studies revealed that by targeting CDK8, compound 22 indirectly inhibits the activity of β-catenin. This leads to the downregulation of the WNT/β-catenin signaling pathway, resulting in cell cycle arrest and the inhibition of tumor growth in colorectal cancer models. nih.govresearchgate.net
Inhibitory Activity of Compound 22
| Target Kinase | IC₅₀ (nM) |
|---|---|
| CDK8 | 48.6 |
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed in various cancers and is implicated in processes such as cell cycle control and the maintenance of tumor-initiating cells. While MELK is considered a promising therapeutic target in oncology, research specifically identifying derivatives of the 3-Methyl-1H-pyrrolo[2,3-C]pyridine scaffold as MELK inhibitors is not prominently documented in the reviewed scientific literature. Although potent MELK inhibitors such as OTSSP167 have been developed, they belong to different chemical classes. oncotherapy.co.jp
Monopolar Spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. nih.govnih.gov MPS1 is frequently overexpressed in human cancers, particularly those characterized by chromosomal instability, making it a significant target for cancer therapy. nih.govnih.gov
A medicinal chemistry program utilizing structure-based design led to the discovery of potent and orally bioavailable MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govnih.gov The optimized compound, CCT251455 , is a potent and selective chemical tool that stabilizes an inactive conformation of MPS1. This compound effectively inhibits MPS1 autophosphorylation in cellular assays and demonstrates antiproliferative activity. nih.gov
Activity of CCT251455
| Target Kinase | Reported Activity |
|---|---|
| MPS1 | Potent and selective inhibition |
The gamma isoform of Class I phosphoinositide 3-kinases (PI3Kγ) is primarily expressed in leukocytes and plays a key role in regulating immune cell migration and activation. This has made PI3Kγ an important therapeutic target for inflammation and immuno-oncology.
In the development of selective PI3Kγ inhibitors, the 3-phenyl-1H-pyrrolo[2,3-b]pyridine moiety was identified as a highly effective hinge-binding motif. This scaffold was incorporated into inhibitor design to extend into a hydrophobic selectivity pocket within the kinase. This strategy led to the development of compound 15 , which demonstrated high potency against PI3Kγ and excellent selectivity (over 800-fold) against other PI3K isoforms like PI3Kα and PI3Kδ.
Inhibitory Activity of Compound 15
| Target Kinase | IC₅₀ (nM) (Biochemical Assay) | IC₅₀ (nM) (Cellular Assay) |
|---|---|---|
| PI3Kγ | 3.3 | 15 |
Immunomodulatory and Anti-inflammatory Properties
Beyond their direct anticancer effects, certain pyrrolopyridine derivatives have been shown to possess immunomodulatory and anti-inflammatory properties, suggesting their potential in the treatment of autoimmune diseases and in modulating the tumor microenvironment.
The Janus kinase (JAK) family of enzymes, particularly JAK3, plays a crucial role in cytokine signaling and is a key target for immunosuppressive and anti-inflammatory therapies. researchgate.net Research into 1H-pyrrolo[2,3-b]pyridine derivatives has identified this scaffold as a promising template for the development of JAK inhibitors. researchgate.net
One study identified a 1H-pyrrolo[2,3-b]pyridine derivative, compound 6 , as an initial hit with inhibitory activity against JAK3 (IC50 = 1100 nM), JAK1 (IC50 = 2900 nM), and JAK2 (IC50 = 8700 nM). researchgate.net Through structural modifications, including the introduction of a carbamoyl group at the C5-position, a significant increase in JAK3 inhibitory activity was achieved. researchgate.net For example, compound 14a demonstrated an over 100-fold increase in JAK3 inhibition (IC50 = 14 nM) compared to the initial hit. researchgate.net
The table below presents the JAK inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives.
| Compound | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| 6 | 1100 | 2900 | 8700 |
| 11a | 1600 | - | - |
| 14a | 14 | - | - |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.net
It is important to emphasize that this research was conducted on the 1H-pyrrolo[2,3-b]pyridine isomer. The potential for this compound derivatives to act as JAK3 inhibitors and modulate cytokine pathways remains an area for future investigation.
Phosphodiesterase 4B (PDE4B) Inhibition and Inflammatory Mediator Regulation
Phosphodiesterase 4 (PDE4) is an enzyme crucial to the regulation of inflammatory pathways by hydrolyzing cyclic adenosine monophosphate (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, has been shown to have anti-inflammatory and antifibrotic effects. nih.gov Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated as selective and potent PDE4B inhibitors.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed and assessed for their biological activity. Within this series, a specific derivative, compound 11h , emerged as a PDE4B preferring inhibitor. This compound demonstrated significant efficacy in modulating inflammatory responses by markedly inhibiting the release of tumor necrosis factor-alpha (TNF-α) from macrophages that were exposed to pro-inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Furthermore, compound 11h was found to be selective when tested against a panel of central nervous system receptors, marking it as a promising lead for further optimization in the context of CNS diseases. nih.gov
Table 1: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative An interactive data table detailing the activity of key derivatives.
| Compound | Target | Activity | Effect on Inflammatory Mediators |
| 11h | PDE4B | Potent and selective inhibition | Significantly inhibited TNF-α release from stimulated macrophages. nih.gov |
Neuropharmacological and Central Nervous System (CNS) Activities
Derivatives of the pyrrolopyridine core have shown significant promise in modulating components of the central nervous system, exhibiting activities relevant to neurodegenerative diseases, pain, and seizure disorders.
N-Methyl-D-aspartate (NMDA) receptors are critical for fast excitatory neurotransmission in the mammalian brain, and their overactivation can lead to excitotoxicity. researchgate.net The GluN2B subunit of the NMDA receptor has been a primary focus for the development of selective modulators. researchgate.net Extensive research has been conducted on a series of selective GluN2B negative allosteric modulators (NAMs) containing a 1H-pyrrolo[3,2-b]pyridine core.
Through lead optimization, researchers aimed to enhance brain penetration while reducing cytochrome P450 inhibition and hERG channel binding. researchgate.net This effort led to the identification of several compounds with good in vitro potency. For instance, compounds 9 , 25 , 30 , and 34 from this series were assessed in vivo for target engagement, with all four achieving greater than 75% receptor occupancy in rats after a 10 mg/kg oral dose. researchgate.net Compound 9 underwent further dose-response analysis, which determined its ED50 to be 2.0 mg/kg for receptor occupancy. researchgate.net
Table 2: In Vivo Receptor Occupancy of 1H-pyrrolo[3,2-b]pyridine GluN2B NAMs An interactive data table summarizing the in vivo performance of lead compounds.
| Compound | Core Structure | In Vivo Activity (Rat Model) |
| 9 | 1H-pyrrolo[3,2-b]pyridine | >75% receptor occupancy at 10 mg/kg; ED50 of 2.0 mg/kg. researchgate.net |
| 25 | 1H-pyrrolo[3,2-b]pyridine | >75% receptor occupancy at 10 mg/kg. researchgate.net |
| 30 | 1H-pyrrolo[3,2-b]pyridine | >75% receptor occupancy at 10 mg/kg. researchgate.net |
| 34 | 1H-pyrrolo[3,2-b]pyridine | >75% receptor occupancy at 10 mg/kg. researchgate.net |
The cannabinoid receptor 2 (CB2) is primarily expressed in peripheral tissues, especially on immune cells, and its activation is associated with analgesic and anti-inflammatory effects without the psychoactive side effects linked to CB1 receptor activation. nih.govbohrium.com While research has not specifically highlighted this compound derivatives for this target, significant work has been done on other pyridine-based scaffolds.
Medicinal chemistry efforts have led to the discovery of a novel series of pyridine-3-carboxamide derivatives that act as CB2 receptor agonists. bohrium.com Structure-activity relationship (SAR) studies of this template culminated in the identification of analogue 14a , which demonstrated efficacy in an in vivo model of inflammatory pain. bohrium.com Similarly, a series of N-aryl-2-pyridone-3-carboxamide derivatives were synthesized and evaluated as CB2R agonists, with the most promising compound, 8d , exhibiting a potency similar to endogenous agonists. nih.gov These findings underscore the utility of the pyridine (B92270) ring as a core scaffold for developing CB2 agonists for pain management. nih.govbohrium.com
The analgesic potential of the 7-azaindole (B17877) scaffold has been directly evaluated. In a study focused on the pharmacological activities of newly synthesized 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) derivatives, compounds were assessed for analgesic effects using the tail immersion method, a model for thermal pain. At a dose of 50 mg/kg, these derivatives revealed significant analgesic activity when compared to the reference drug pethidine. researchgate.net This suggests a mechanism involving the modulation of central pain pathways. However, the same compounds exhibited toxicity at a higher dose of 75 mg/kg, indicating a narrow therapeutic window that would require further investigation. researchgate.net
The 7-azaindole framework has also been explored for its potential in treating seizure disorders. A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives were designed, synthesized, and evaluated for anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. researchgate.net
While the compounds were inactive in the MES model, several showed significant anticonvulsant effects in the PTZ-induced epilepsy model. researchgate.net Specifically, compounds 4i , 4p , and 5k were identified as having potent activity, with ED50 values of 30.55 mg/kg, 19.72 mg/kg, and 25.46 mg/kg, respectively. Importantly, these compounds displayed lower neurotoxicity compared to their efficacy, with protective index (PI) values of 8.58, 10.29, and 7.41. researchgate.net Further SAR studies indicated that the nitrogen atom at the 7-position of the azaindole ring and the double bond in the tetrahydropyridine moiety were essential for their antiepileptic activity. researchgate.net
Table 3: Anticonvulsant Activity of 7-Azaindole Derivatives in PTZ Model An interactive data table of active anticonvulsant compounds.
| Compound | Core Structure | Anticonvulsant Activity (ED50) | Neurotoxicity (TD50) | Protective Index (PI) |
| 4i | 3-(1,2,3,6-tetrahydropyridine)-7-azaindole | 30.55 mg/kg researchgate.net | >250 mg/kg researchgate.net | 8.58 researchgate.net |
| 4p | 3-(1,2,3,6-tetrahydropyridine)-7-azaindole | 19.72 mg/kg researchgate.net | >200 mg/kg researchgate.net | 10.29 researchgate.net |
| 5k | 3-(1,2,3,6-tetrahydropyridine)-7-azaindole | 25.46 mg/kg researchgate.net | >180 mg/kg researchgate.net | 7.41 researchgate.net |
Antimicrobial, Antiviral, and Antiparasitic Efficacy
The 7-azaindole scaffold and its isomers have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites.
In terms of antimicrobial activity, newly synthesized 7-azaindole derivatives linked to 1,2,3-triazoles showed satisfactory antibacterial potency against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0108 to 0.0432 μmol/mL. nih.gov Another study found that a series of 7-azaindoles displayed particularly potent anti-yeast activity, especially against Cryptococcus neoformans, with inhibitory values as low as 3.9 μg/ml. rsc.orgnih.gov This is significant as C. neoformans is a major opportunistic pathogen, particularly in immunocompromised individuals. rsc.org
The antiviral potential of pyrrolopyridine derivatives has also been established. A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. Several of these compounds, including 7d , 7f , and 7i-7j , exhibited potent anti-HIV-1 activities with EC50 values below 10 μM. Specifically, compound 7d showed significant activity with an EC50 value of 1.65 μM, providing a new template for the development of anti-HIV-1 agents.
Furthermore, the antiparasitic properties of this scaffold have been investigated. A 3,5-disubstituted-7-azaindole derivative was identified as a hit compound for its activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov Structural optimization of this initial hit led to the development of a new compound with submicromolar potency against the parasite and a favorable pharmacokinetic profile. nih.gov
Anti-HIV-1 Activity Profiles
There is currently no available scientific literature detailing the anti-HIV-1 activity profiles of this compound or its derivatives.
In contrast, studies on the pyrrolo[3,4-c]pyridine scaffold have identified derivatives with significant anti-HIV-1 activity. For instance, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have been synthesized and evaluated for their ability to inhibit HIV-1 replication. mdpi.com Several of these compounds demonstrated moderate to potent activities. mdpi.com Notably, the substitution pattern on the pyrrolopyridine core was found to significantly influence the antiviral potency. One of the most active compounds identified in these studies was ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, which exhibited an EC50 value of 1.65 µM against HIV-1. mdpi.com These findings highlight the potential of the broader pyrrolopyridine class as a scaffold for the development of novel anti-HIV-1 agents. mdpi.commdpi.comnih.govresearchgate.net
Antimycobacterial and General Antibacterial/Antifungal Applications
Specific research on the antimycobacterial, antibacterial, or antifungal properties of this compound and its derivatives is not found in the available scientific literature.
However, research on other pyrrolopyridine isomers has shown promise in this area. For example, certain derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been investigated as a novel class of antimycobacterial agents that target mycobacterial respiration. researchgate.netacs.org Additionally, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have demonstrated moderate activity against Staphylococcus aureus, and one derivative also showed growth reduction of Candida albicans. mdpi.comnih.gov Furthermore, studies on pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with excellent activity against Candida albicans and potent activity against Staphylococcus aureus. nih.govresearchgate.net
Metabolic and Endocrine System Interventions
Glucose Uptake Enhancement and Antidiabetic Effects
There is no specific information available regarding the effects of this compound or its derivatives on glucose uptake enhancement or their potential as antidiabetic agents.
Research on other isomers, such as 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, has indicated that they can effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells. mdpi.comresearchgate.net The insulin sensitivity of mouse adipocytes was reportedly increased by 7.4–37.4% with 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. mdpi.com Another isomer, 2-methyl-1H-pyrrolo[2,3-b]pyridine, was identified as being more effective than the reference compound BL11282 in an in vitro glucose-dependent insulinotropic activity assay. jchemrev.com
Aldose Reductase Inhibition
Detailed research findings on the aldose reductase inhibition activity of this compound and its derivatives are not available.
In the broader family of pyrrolopyridines, certain derivatives of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid have been synthesized and shown to possess potential aldose reductase inhibitory activity. mdpi.comresearchgate.net Aldose reductase is an enzyme implicated in the development of diabetic complications, and its inhibition is a therapeutic target. mdpi.com The most active of these pyrrolo[3,4-c]pyridine derivatives displayed IC50 values in the range of 1.4 µM to 2.5 µM. mdpi.com
Structure Activity Relationship Sar and Computational Modeling of 3 Methyl 1h Pyrrolo 2,3 C Pyridine Derivatives
Positional and Substituent Effects on Pharmacological Potency and Selectivity
The pharmacological profile of pyrrolopyridine derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. These modifications can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.
The methyl group, as seen in the title compound, is a fundamental substituent in medicinal chemistry. Its effect is multifaceted, influencing potency through steric and electronic contributions, as well as improving metabolic stability. acs.org Generally, the addition of a methyl group can enhance binding by displacing water molecules from hydrophobic pockets in a target protein, though its impact is highly dependent on the specific topology of the binding site. nih.gov
While direct SAR studies on the 3-methyl-1H-pyrrolo[2,3-c]pyridine are not extensively documented in the provided literature, research on related isomers offers valuable insights. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives developed as anticancer agents, the introduction of a methyl group on a pendant phenyl ring (at the para-position) led to an increase in antiproliferative activity. nih.gov This suggests that small alkyl groups in specific regions of the molecule can be beneficial for activity.
In another study on 1H-pyrrolo[3,4-c]pyridine derivatives, the size of alkyl substituents was found to be critical for potency. Activity was observed to increase when moving from a methyl to an ethyl or propyl chain at a specific position, while larger groups like phenyl or cyclopentyl resulted in a significant loss of potency. mdpi.com This highlights a defined spatial limit for substituents within the target's binding site. The introduction of a methyl group can also serve to improve metabolic stability, a key consideration in drug design. acs.org
| Compound ID | Scaffold | R (Position) | Activity | Source |
| 10d | 1H-pyrrolo[3,2-c]pyridine | p-tolyl (CH3) | Increased antiproliferative activity | nih.gov |
| 10b | 1H-pyrrolo[3,2-c]pyridine | o-tolyl (CH3) | Moderate antiproliferative activity | nih.govtandfonline.com |
| 10c | 1H-pyrrolo[3,2-c]pyridine | m-tolyl (CH3) | Moderate antiproliferative activity | nih.govtandfonline.com |
| Derivative 8 | 1H-pyrrolo[3,4-c]pyridine | Ethyl/Propyl | Increased potency vs. Methyl | mdpi.com |
The electronic properties of substituents play a crucial role in modulating the pharmacological activity of the pyrrolopyridine scaffold. Halogens and other electron-withdrawing or -donating groups can influence a molecule's binding affinity, membrane permeability, and metabolic stability.
In the context of 1H-pyrrolo[3,2-c]pyridine derivatives, a clear trend was observed where electron-donating groups (EDGs) like methoxy (B1213986) (OCH3) on a pendant phenyl ring enhanced antiproliferative activity. nih.govtandfonline.com Conversely, the introduction of electron-withdrawing groups (EWGs) such as fluoro (F), chloro (Cl), or nitro (NO2) at the same position resulted in decreased activity. tandfonline.com This indicates that an electron-rich pendant ring is favorable for this particular scaffold and target.
Similarly, for thieno[2,3-b]pyridines, a related heterocyclic system, the electronic nature of substituents on a phenyl ring was critical. Only compounds bearing a strong electron-withdrawing cyano (-CN) group, in combination with a halogen, were effective at inhibiting the FOXM1 protein. mdpi.com Halogenation, particularly at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core, has been explored to generate potent antitumor agents. nih.gov Halogens can form specific interactions (halogen bonds) with protein residues and improve metabolic stability. nih.gov
| Compound ID | Scaffold | Substituent (Position) | Effect on Activity | Source |
| 10h | 1H-pyrrolo[3,2-c]pyridine | p-OCH3 (EDG) | Increased | nih.govtandfonline.com |
| 10l | 1H-pyrrolo[3,2-c]pyridine | p-F (EWG) | Decreased | nih.govtandfonline.com |
| 10m | 1H-pyrrolo[3,2-c]pyridine | p-Cl (EWG) | Decreased | tandfonline.com |
| 13c7 | 5-halogenated-1H-pyrrolo[2,3-b]pyridine | Halogen | Potent antitumor activity | nih.gov |
| 6, 16 | Thieno[2,3-b]pyridine | -CN (EWG) | Decreased FOXM1 expression | mdpi.com |
The attachment of additional ring systems, either fused to the core or as pendant groups, is a common strategy to explore the chemical space around the pyrrolopyridine scaffold and achieve desired biological activity.
For 1H-pyrrolo[3,2-c]pyridine derivatives, the nature of the aryl moiety at the 6-position significantly influenced activity. While simple phenyl rings conferred moderate to weak activity, replacing them with an indolyl moiety led to the most potent compounds in the series. nih.govtandfonline.com This suggests that the larger, electron-rich indole (B1671886) system forms more favorable interactions within the colchicine (B1669291) binding site of tubulin. tandfonline.com The substitution pattern on a pendant phenyl ring is also critical; in many pyrrolopyridine series, a phenyl group is a key pharmacophoric element. mdpi.com
In other classes of pyrrolopyridines, pendant rings like pyridine (B92270) and piperazine (B1678402) are frequently employed. mdpi.com Piperazine rings often serve as linkers to other functionalities and can be critical for establishing interactions with the biological target and tuning physicochemical properties. The pyridine ring itself is a common feature in bioactive molecules and can be incorporated to form hydrogen bonds and improve solubility. researchgate.netuomosul.edu.iq For example, in a series of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, a dipyridine moiety borrowed from the drug Pexidartinib was a key structural feature.
Rational Drug Design Approaches
The development of novel therapeutics based on the this compound scaffold benefits from modern computational and rational design strategies. These approaches aim to optimize potency and selectivity while maintaining favorable drug-like properties.
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel core structures or replace functional groups to improve properties while retaining biological activity. acs.org Bioisosterism involves substituting a part of a molecule with a chemically different group that maintains similar steric and electronic properties, often leading to improved pharmacokinetics or reduced side effects. acs.org Scaffold hopping is a more drastic change, replacing the central molecular framework with a topologically different one that preserves the original orientation of key binding groups. acs.org
These techniques are highly relevant for the pyrrolopyridine class. For example, researchers have used the 1H-pyrrolo[3,2-c]pyridine scaffold to replace the flexible cis-olefin bond of Combretastatin A-4 (CA-4), a known anticancer agent. This "configuration-constrained" strategy resulted in a rigid, ring-fused system that maintained potent antiproliferative activity. tandfonline.com Similarly, the 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a privileged structure in kinase inhibitor design, often appearing as a "scaffold hop" from other known hinge-binding motifs like purines or pyrazolo[3,4-d]pyrimidines.
Both ligand-based and structure-based design methodologies are instrumental in guiding the optimization of pyrrolopyridine derivatives.
Structure-Based Drug Design: When the 3D structure of the biological target is known, structure-based methods like molecular docking are employed. In the development of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, a docking model was used to guide the introduction of substituents at the 1-position to access specific lipophilic and polar regions of the H+/K+-ATPase enzyme. nih.gov Similarly, for 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin, molecular modeling suggested that the most active compound fits into the colchicine binding site, forming key hydrogen bonds. nih.govtandfonline.com These computational insights allow for the rational design of new compounds with predicted improved affinity.
Ligand-Based Drug Design: In the absence of a target structure, ligand-based methods are used. These rely on the knowledge of a set of molecules known to be active. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be applied. For instance, 3D-QSAR studies on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors have been performed to create statistical models that correlate the structural features of the compounds with their biological activity. nih.gov These models generate contour maps that highlight regions where steric bulk, or positive/negative charges are favorable or unfavorable for activity, thereby guiding the design of new, more potent analogs.
Advanced Computational Chemistry Techniques in SAR Elucidation
Modern computational chemistry offers a powerful suite of tools to dissect the complex interactions between small molecules and their biological targets. For derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold, these techniques have been instrumental in understanding binding modes, predicting activity, and guiding the synthesis of more potent and selective compounds.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. This technique has been successfully applied to understand the interactions of 1H-pyrrolo[2,3-c]pyridine derivatives with their targets.
For instance, a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potential potassium-competitive acid blockers (P-CABs) based on a molecular docking model of the gastric H+/K+-ATPase. nih.govjst.go.jp The docking studies revealed that introducing an alkyl group at the N-1 position of the pyrrolo-pyridine core allowed the derivatives to access two key lipophilic sites and interact with polar residues within the enzyme's binding pocket. jst.go.jp This insight guided the synthesis of potent inhibitors. jst.go.jp
In another study, docking simulations were performed to investigate the potential of novel bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine compounds, which contain the 1H-pyrrolo[2,3-c]pyridine system, to bind to the colchicine site of tubulin. mdpi.com Similarly, derivatives of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine have been docked into protein conformations to analyze their binding poses. d-nb.info These studies underscore the utility of molecular docking in predicting and rationalizing the ligand-target interactions that are fundamental to the biological activity of this class of compounds.
Table 1: Examples of Molecular Docking Studies on 1H-pyrrolo[2,3-c]pyridine Derivatives
| Derivative Class | Target Protein | Key Finding from Docking | Reference |
| 1H-pyrrolo[2,3-c]pyridine-7-amines | H+/K+-ATPase | N-1 position substitution allows access to lipophilic pockets. | jst.go.jp |
| Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazines | Tubulin (Colchicine site) | Investigated potential binding ability and mode. | mdpi.com |
| 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine core | Farnesoid X receptor (NR1H4) | Clustered docking poses to analyze binding consistency. | d-nb.info |
Molecular Dynamics Simulations for Binding Conformations and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding conformations and the persistence of key interactions over time. This method has been crucial in validating docking poses and understanding the selectivity of 1H-pyrrolo[2,3-c]pyridine-based inhibitors.
Extensive MD simulations (up to 1000 nanoseconds) were performed on pyrrolopyridone analogues, including the 1H-pyrrolo[2,3-c]pyridin-7-one containing compound ABBV-075, to study their binding to the bromodomains BRD4-BD1 and BRD4-BD2. nih.govacs.org These simulations revealed that stable hydrogen bonds between the pyrrolopyridone core and key asparagine residues (N140 in BD1 and N433 in BD2) were critical for anchoring the inhibitors in the acetylated lysine (B10760008) binding site. nih.gov The simulations also helped elucidate the selectivity mechanism by identifying differential interactions with specific amino acid pairs between the two bromodomains. acs.org
In a different context, MD simulations were used to study the binding of a 1H-pyrrolo[2,3-c]pyridine derivative, HS-332, to models of amyloid-β and tau fibrils, which are implicated in Alzheimer's disease. diva-portal.org These simulations offer atomic-level insights into how these ligands interact with and stabilize pathological protein aggregates. diva-portal.org
Table 2: Key Interactions for 1H-pyrrolo[2,3-c]pyridin-7-one Inhibitors from MD Simulations
| Compound | Target | Key Stable Interaction | Simulation Time | Reference |
| ABBV-075 | BRD4-BD1 | Hydrogen bond with Asn140 | 1000 ns | nih.gov |
| ABBV-075 | BRD4-BD2 | Hydrogen bond with Asn433 | 1000 ns | nih.gov |
| ABBV-744 | BRD4-BD1/BD2 | Hydrogen bonds with Asn140/N433 | 1000 ns | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.
Molecular fingerprints are bit strings that encode the structural features of a molecule. They are widely used in computational chemistry to assess molecular similarity and to build predictive models.
In studies involving 1H-pyrrolo[2,3-c]pyridine derivatives, 2D fingerprint-based similarity metrics (e.g., Tanimoto distance) have been used to classify compounds into chemical families. d-nb.info This classification is useful for analyzing docking results, where it is expected that compounds belonging to the same chemical class should adopt consistent and similar binding poses. d-nb.info Furthermore, protein-ligand interaction fingerprints, which encode the key interactions between a ligand and a protein, have been employed to enhance the scoring power of molecular docking functions. researchgate.net In a study on a related pyridine[2,3-c]pyrrole derivative, molecular 2D fingerprints were used to quantify the different types of intermolecular contacts, such as H···H, H···O, and C···H interactions, which stabilize the crystal structure. bohrium.com
WaterMap is a computational tool that calculates the thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. It identifies "unhappy" or high-energy water molecules that can be displaced by a ligand to gain favorable binding affinity.
This technique was applied to the acetylated lysine binding site of the BRD4 bromodomain (BD1) to guide the design of selective inhibitors, a study which referenced the 1H-pyrrolo[2,3-c]pyridine-based inhibitor ABBV-744. acs.org The analysis revealed several key hydration sites with differing free energies. For example, a water site near the gatekeeper residue Ile146 was predicted to be energetically unfavorable (ΔGhyd: +2.4 kcal/mol), suggesting that its displacement by a small molecule would be thermodynamically favorable. acs.org In contrast, a water site between Asp144 and Lys141 was found to be highly stabilized (ΔGhyd: −1.3 kcal/mol), indicating it would be energetically costly to displace. acs.org This type of detailed hydration analysis provides crucial insights for optimizing ligand design to exploit the thermodynamics of the binding pocket solvation, a strategy that has been applied in the development of 1H-pyrrolo[2,3-c]pyridine derivatives. acs.orgacs.org
Table 3: WaterMap Analysis of Hydration Sites in the BRD4(BD1) Binding Pocket
| Water Site | Location | Predicted ΔGhyd (kcal/mol) | Implication for Ligand Design | Reference |
| γ | Near backbone NH of Ile146 | +2.4 | Favorable to displace with a ligand moiety. | acs.org |
| β | Near Asn140 | Positive | Energetically unfavorable water, good target for displacement. | acs.org |
| δ | Near Asn140 | Positive | Energetically unfavorable water, good target for displacement. | acs.org |
| α | Between Asp144 and Lys141 | -1.3 | Stabilized water, unfavorable to displace. | acs.org |
Preclinical Pharmacological Assessment and Translational Research of 3 Methyl 1h Pyrrolo 2,3 C Pyridine Analogues
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In vitro ADME studies are crucial for predicting the pharmacokinetic behavior of drug candidates in living organisms.
The metabolic stability of drug candidates is a critical determinant of their oral bioavailability and dosing regimen. Microsomal stability assays are a standard in vitro method to evaluate the susceptibility of compounds to metabolism by cytochrome P450 enzymes.
In a study of pyrrolo[3,4-c]pyridine derivatives, a 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione analogue demonstrated good metabolic stability in liver microsomes. nih.gov However, this did not directly translate to in vivo studies, where it showed high clearance. nih.gov This highlights the importance of integrating in vitro data with in vivo findings.
For a series of lead-like compounds developed from a modular synthetic platform, metabolic stability was assessed in human liver microsomes (HLM) and rat hepatocytes (RH). acs.org Ten out of twelve compounds, including all sulfonamides in the series, exhibited good metabolic stability in both systems. acs.org In contrast, two compounds with higher lipophilicity and containing benzylic positions or an electron-rich indole (B1671886) ring showed lower metabolic stability, suggesting these moieties are potential sites of metabolism. acs.org
Research on picornavirus inhibitors, which included oxadiazole analogues, utilized a monkey liver microsomal assay to examine metabolic stability. nih.gov One analogue, WIN 54954, was found to have 18 metabolic products, while another oxadiazole analogue was converted to 8 products, with two major products being monohydroxylated at the terminal methyl groups. nih.gov The introduction of a trifluoromethyl group on the oxadiazole ring was shown to have a global protective effect against hepatic metabolism, significantly reducing the number of metabolites. nih.gov
A study on pyrazolo[3,4-d]pyrimidine derivatives as potential glioblastoma multiforme treatments found that the compounds exhibited high metabolic stability in the presence of human liver microsomes. mdpi.com The primary metabolites were identified as resulting from dechlorination, oxidation, and loss of the amine-bearing group. mdpi.com
| Compound/Analogue Class | Microsomal System | Key Findings | Reference |
|---|---|---|---|
| 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Liver Microsomes | Good metabolic stability in vitro. | nih.gov |
| Lead-like compounds with cyclopropyl (B3062369) building blocks | Human Liver Microsomes (HLM) and Rat Hepatocytes (RH) | 10 out of 12 compounds showed good metabolic stability. Lower stability was associated with higher lipophilicity and specific structural motifs. | acs.org |
| Picornavirus inhibitors (oxadiazole analogues) | Monkey Liver Microsomes | Trifluoromethyl substitution provided a protective effect against metabolism. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | Human Liver Microsomes (HLM) | High metabolic stability observed. | mdpi.com |
The ability of a drug to permeate biological membranes is essential for its absorption and distribution. In a study of pyrrolo[2,3-b]pyridine analogues with antiproliferative activity, it was found that one of the active compounds could efficiently intercalate into calf thymus DNA. nih.gov This suggests that the compound can cross cellular membranes to reach its intracellular target. nih.gov
For pyrazolo[3,4-d]pyrimidine derivatives, both in silico and in vitro ADME studies confirmed their ability to efficiently cross membranes, including the blood-brain barrier, without significant entrapment in the phospholipid bilayer. mdpi.com
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations
In vivo studies in animal models provide a more comprehensive understanding of a drug's behavior in a living system.
A study on a 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione analogue in mice revealed low plasma exposure and high clearance, despite its good in vitro metabolic stability. nih.gov This discrepancy underscores the complexity of in vivo pharmacokinetics, where factors beyond hepatic metabolism, such as first-pass metabolism in other tissues or active transport, can significantly influence a drug's bioavailability.
In silico ADME predictions for two pyrrolo[2,3-d]pyrimidine derivatives, compounds 8f and 8g, indicated acceptable molecular weights and adherence to Lipinski's rule of five. mdpi.com However, both compounds were predicted to have high lipophilicity, which could potentially impact their pharmacokinetic properties. mdpi.com
| Compound/Analogue | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Mouse | Low plasma exposure and high clearance. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives (8f and 8g) | In silico | Predicted high lipophilicity. | mdpi.com |
Dose-response studies are fundamental to establishing the therapeutic window of a drug candidate. For a series of 1H-pyrrolo[2,3-b]pyridine derivatives evaluated as antiproliferative agents, several compounds exhibited significant growth inhibitory action against various cancer cell lines at low micromolar concentrations, with IC50 values ranging from 0.12 µM to 9.84 µM. nih.gov
In another study focusing on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, the majority of the synthesized compounds displayed moderate to excellent antiproliferative activities against three human cancer cell lines. nih.gov One particular compound, 10t, demonstrated the most potent activity with IC50 values between 0.12 and 0.21 μM. nih.govsemanticscholar.org
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), with some compounds showing IC50 values lower than 1 nM. researchgate.net The pIC50 values for a set of thirty-one of these derivatives ranged from 7.37 to 9.92. researchgate.netimist.ma
Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in preclinical development. For a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as c-Met inhibitors, two selected compounds were evaluated for their activity against a panel of kinases. nih.gov The results indicated that these compounds were selective for c-Met kinase. nih.gov Further studies with the most promising compound, 7c, demonstrated dose-dependent and time-dependent effects, as well as the induction of apoptosis in A549 cancer cells. nih.gov
Efficacy Studies in Disease-Relevant Animal Models
Cancer Xenograft Models
While direct in vivo xenograft data for 3-Methyl-1H-pyrrolo[2,3-C]pyridine analogues is not extensively available in the public domain, studies on isomeric pyrrolopyridine scaffolds provide compelling evidence of their anti-tumor potential. These studies, utilizing human tumor cells implanted into immunodeficient mice, offer a glimpse into the possible efficacy of this class of compounds.
For instance, a study on pyrrolo[3,4-c]pyridine derivatives demonstrated significant tumor growth inhibition. One particular compound, a 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivative, which acts as a spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, showed potent anti-tumor effects in a cell-derived xenograft model. nih.gov After 20 days of treatment, this derivative led to substantial tumor growth inhibition, highlighting the potential of the pyrrolopyridine core in targeting cancer-related kinases. nih.gov
Another study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of ataxia-telangiectasia mutated (ATM) kinase, a key player in the DNA damage response. In HCT116 and SW620 colon cancer xenograft models, a lead compound from this series, when used in combination with the chemotherapeutic agent irinotecan, resulted in synergistic anti-tumor efficacy. This suggests that pyrrolopyridine analogues could be valuable as chemosensitizers in cancer therapy.
Although these findings are for isomeric structures, they underscore the promise of the broader pyrrolopyridine class of compounds in oncology. The data suggests that further investigation into this compound analogues in various cancer xenograft models is a worthwhile endeavor.
Table 1: Efficacy of Pyrrolopyridine Analogues in Cancer Xenograft Models
| Compound Class | Animal Model | Cancer Type | Key Findings |
| Pyrrolo[3,4-c]pyridine derivative | Cell-derived xenograft | Not specified | Strong tumor growth inhibition after 20 days of treatment. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative | HCT116 & SW620 xenografts | Colon Cancer | Synergistic antitumor efficacy when combined with irinotecan. |
Models of Inflammatory and Autoimmune Diseases
The anti-inflammatory and immunomodulatory properties of pyrrolopyridine analogues have been investigated in several preclinical models. These studies suggest a potential therapeutic role for this scaffold in a range of inflammatory and autoimmune conditions.
Research on pyrrolo[2,3-d]pyrimidine derivatives has demonstrated their in vivo anti-inflammatory effects. In a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, several of these compounds exhibited significant anti-inflammatory activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.
Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been evaluated as Janus kinase 3 (JAK3) inhibitors. nih.gov JAK3 is a critical enzyme in cytokine signaling pathways that drive immune responses. In a rat heterotopic cardiac transplant model, a lead compound from this series was shown to prolong graft survival, indicating a potent immunomodulatory effect. nih.gov This finding is particularly relevant for the development of new therapies for organ transplant rejection and autoimmune diseases. nih.gov
In another study, a pyrrolo[3,4-c]pyridine derivative was evaluated for its anti-inflammatory activity and showed a 26% reduction in inflammation at a dose of 50 mg/kg. nih.gov While modest, this result further supports the anti-inflammatory potential of the pyrrolopyridine scaffold.
Table 2: Efficacy of Pyrrolopyridine Analogues in Models of Inflammation
| Compound Class | Animal Model | Disease Model | Key Findings |
| Pyrrolo[2,3-d]pyrimidine derivatives | Rat | Carrageenan-induced paw edema | Significant anti-inflammatory activity, comparable to ibuprofen. |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | Rat | Heterotopic cardiac transplant | Prolonged graft survival, indicating immunomodulatory effects. nih.gov |
| Pyrrolo[3,4-c]pyridine derivative | Not specified | Not specified | 26% anti-inflammatory activity at 50 mg/kg. nih.gov |
Neurobehavioral Models
The central nervous system (CNS) activity of pyrrolopyridine analogues has been explored in various neurobehavioral models, revealing their potential to modulate brain function and behavior.
A study investigating pyrrolo[2,3-c]pyridine derivatives as antagonists of the G-protein coupled receptor 103 (GPR103) demonstrated an anorexigenic effect in a preclinical model of obesity. nih.gov Since feeding behavior is regulated by complex neural circuits, this finding suggests that these compounds can cross the blood-brain barrier and influence CNS pathways involved in appetite control. nih.gov
Furthermore, certain pyrrolo[3,4-c]pyridine derivatives have been shown to significantly inhibit spontaneous locomotor activity in mice. nih.gov This sedative effect points towards a potential interaction with CNS receptors that regulate arousal and motor function.
These studies, although on different isomers, highlight the neuroactive potential of the pyrrolopyridine scaffold and warrant further investigation of this compound analogues in a broader range of neurobehavioral models to assess their potential for treating neurological and psychiatric disorders.
Table 3: Neurobehavioral Effects of Pyrrolopyridine Analogues
| Compound Class | Animal Model | Neurobehavioral Assay | Key Findings |
| Pyrrolo[2,3-c]pyridine derivative | Rat | Feeding behavior model | Anorexigenic effect, suggesting CNS activity. nih.gov |
| Pyrrolo[3,4-c]pyridine derivative | Mouse | Spontaneous locomotor activity | Significant inhibition of motor activity, indicating sedative properties. nih.gov |
Imaging and Radioligand Development (e.g., PET Imaging of NMDA Receptors)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of biological processes at the molecular level. The development of specific PET radioligands is crucial for understanding disease mechanisms and for the development of new drugs.
While there is no specific literature on the development of this compound analogues as PET radioligands for N-methyl-D-aspartate (NMDA) receptors, the broader class of pyridine-containing compounds has been successfully utilized for PET imaging of various CNS targets. For instance, acetylenic pyridine (B92270) derivatives have been developed for imaging nicotinic receptors, and other benzamide (B126) analogues have been used to study dopamine (B1211576) D2 receptors in the brain. nih.govnih.gov
The structural characteristics of the pyrrolopyridine scaffold, which allow for diverse chemical modifications, make it a plausible candidate for the design of novel PET radioligands. Future research could focus on labeling this compound analogues with positron-emitting isotopes, such as carbon-11 (B1219553) or fluorine-18, and evaluating their potential to bind to NMDA receptors or other relevant CNS targets in vivo. The development of such a radioligand would be a valuable tool for studying the pathophysiology of neurological disorders where NMDA receptor dysfunction is implicated.
Future Research Directions and Therapeutic Advancement of 3 Methyl 1h Pyrrolo 2,3 C Pyridine Based Compounds
Development of Next-Generation Pyrrolo[2,3-C]pyridine-Based Therapeutics
The development of next-generation therapeutics based on the pyrrolo[2,3-c]pyridine scaffold is an active area of research. Scientists are focused on designing and synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
One approach involves the strategic modification of the core structure to enhance interactions with specific biological targets. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors with the goal of creating potent anticancer agents. nih.gov By using a rigid 1H-pyrrolo[3,2-c]pyridine scaffold to constrain the bioactive conformation, researchers developed compounds with significant antiproliferative effects against various cancer cell lines. nih.gov The most effective of these, compound 10t , demonstrated IC50 values in the nanomolar range. nih.gov
Another strategy is the application of molecular hybridization and scaffold hopping. This involves combining structural elements from known, effective drugs with the pyrrolo[2,3-d]pyrimidine nucleus. nih.govmdpi.com This approach has led to the development of potent inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in various cancers. nih.govmdpi.com
The following table summarizes the activity of selected next-generation pyrrolo[2,3-c]pyridine-based compounds:
| Compound | Target | Activity (IC50) | Cell Line(s) | Reference |
| 10t | Tubulin | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | nih.gov |
| 12b | CSF1R | Low-nanomolar | - | nih.gov |
| KIST101029 | FMS Kinase | 96 nM | - | nih.gov |
| 1r | FMS Kinase | 30 nM | Ovarian, prostate, and breast cancer cell lines | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Indications
Researchers are actively exploring new biological targets and therapeutic applications for pyrrolo[2,3-c]pyridine derivatives beyond their established roles. This includes investigating their potential in treating a wider range of diseases.
The versatility of the pyrrolopyridine scaffold allows for its application in developing inhibitors for various kinases, which are crucial in many disease processes. researchgate.net For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer. acs.org Compound 22 from this series exhibited an IC50 value of 48.6 nM and demonstrated significant tumor growth inhibition in in-vivo models. acs.org
Furthermore, research has expanded to include targets like:
Fibroblast Growth Factor Receptor (FGFR): 1H-pyrrolo[2,3-b]pyridine derivatives are being developed as potent FGFR inhibitors. rsc.org
c-Met Kinase: Pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have shown excellent c-Met kinase inhibitory activities, with the most promising compound, 34 , having an IC50 of 1.68 nM. researchgate.net
V600E B-RAF: Pyrrolo[2,3-b]pyridine-based inhibitors are being designed to target this specific mutation, with compounds 34e and 35 showing high potency. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2): Pyrrolo[2,3-d]pyrimidine-derived inhibitors are being developed for potential use in neurodegenerative diseases. acs.org
The broad spectrum of activity suggests that these compounds could be repurposed or further developed for indications such as inflammatory disorders like rheumatoid arthritis and various types of cancer. nih.govmdpi.com
Combination Therapies Involving Pyrrolo[2,3-C]pyridine Derivatives
The potential of using pyrrolo[2,3-c]pyridine derivatives in combination with other therapeutic agents is a growing area of interest. This approach aims to enhance treatment efficacy, overcome drug resistance, and potentially reduce side effects by using lower doses of each drug.
Given that many pyrrolo[2,3-c]pyridine derivatives act as kinase inhibitors, they are prime candidates for combination therapies with standard chemotherapy or other targeted drugs. researchgate.net For instance, a compound's ability to inhibit a specific signaling pathway could sensitize cancer cells to the cytotoxic effects of another drug.
While specific clinical trial data on combination therapies involving 3-methyl-1H-pyrrolo[2,3-c]pyridine is not yet widely available, the preclinical data on the diverse biological targets of its derivatives strongly supports this line of research. The development of compounds that inhibit key signaling pathways, such as the MAPK and mTOR pathways, suggests their potential to be used alongside drugs that target other cellular processes. nih.gov
Clinical Translation Potential and Challenges
The journey from a promising laboratory compound to a clinically approved drug is long and fraught with challenges. While many pyrrolo[2,3-c]pyridine derivatives show excellent preclinical activity, several hurdles must be overcome for successful clinical translation.
Potential:
High Potency and Selectivity: Many derivatives exhibit low nanomolar to micromolar IC50 values against their intended targets and can be designed for high selectivity, which is crucial for minimizing off-target effects. nih.govnih.gov
Favorable Physicochemical Properties: Some compounds have been shown to conform well to Lipinski's rule of five, suggesting good oral bioavailability. nih.gov
Broad Therapeutic Window: The potential for a wide range of therapeutic applications, from oncology to inflammatory diseases, increases the likelihood of finding a successful clinical niche. researchgate.netmdpi.com
Challenges:
Toxicity: As with any new chemical entity, ensuring an acceptable safety profile is paramount. Even with high selectivity, unforeseen toxicities can arise in clinical trials.
Pharmacokinetics and Metabolism: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties is a major challenge. Poor bioavailability or rapid metabolism can render an otherwise potent compound ineffective in vivo. nih.gov
Drug Resistance: Cancer cells, in particular, have a remarkable ability to develop resistance to targeted therapies. Understanding and overcoming potential resistance mechanisms is a critical aspect of long-term therapeutic success.
Complexity of Synthesis: The synthesis of some complex derivatives can be a multi-step process, which may pose challenges for large-scale, cost-effective manufacturing. nih.govmdpi.com
Development of Advanced Synthetic Methodologies and Sustainable Chemistry
The advancement of synthetic chemistry is crucial for the continued development of novel pyrrolo[2,3-c]pyridine-based therapeutics. Researchers are focused on creating more efficient, versatile, and environmentally friendly methods for constructing this heterocyclic core.
Recent reviews have highlighted various strategies for the synthesis of the 6-azaindole (B1212597) core, reflecting the significant progress in this area. researchgate.netnbuv.gov.ua These methods often focus on improving yields, reducing the number of reaction steps, and allowing for a wider range of chemical modifications.
Key synthetic approaches include:
Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for introducing diverse substituents onto the pyrrolopyridine scaffold, enabling the creation of large libraries of compounds for screening. nih.govmdpi.com
Multi-component Reactions: Developing one-pot or multi-component reactions can significantly improve the efficiency of synthesis by combining several steps without isolating intermediates.
Flow Chemistry: The use of flow chemistry can offer better control over reaction conditions, improve safety, and facilitate scaling up of the synthesis.
Green Chemistry Principles: There is a growing emphasis on developing synthetic routes that use less hazardous reagents and solvents, reduce waste, and are more energy-efficient. This includes exploring the use of catalytic methods and alternative reaction media. adelaide.edu.au
The development of these advanced synthetic methodologies will not only accelerate the discovery of new drug candidates but also contribute to making their production more sustainable and cost-effective.
Q & A
Q. Table 1: Key Synthetic Routes and Yields
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Methylation | NaH, MeI, THF, 0°C → rt | 60-75% | |
| Fluorination | Selectfluor®, MeCN/EtOH, 70°C | 29% | |
| Suzuki Coupling | Pd(PPh₃)₄, 3,4-dimethoxyphenylboronic acid | 34-60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
